4-Benzylpyridine

Description

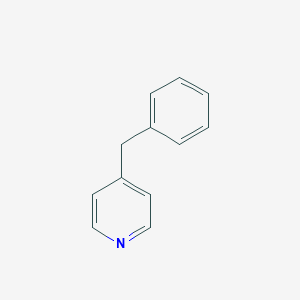

Structure

3D Structure

Properties

IUPAC Name |

4-benzylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOLXXRVIFGDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062188 | |

| Record name | Pyridine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2116-65-6 | |

| Record name | 4-Benzylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BENZYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P29GQM0OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzylpyridine

CAS Number: 2116-65-6

This technical guide provides a comprehensive overview of 4-Benzylpyridine, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, analysis, and biological activities.

Core Properties and Data

This compound is a colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2116-65-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₁N | [1][3][4] |

| Molecular Weight | 169.22 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 287 °C (lit.) | [5] |

| Melting Point | 9-11 °C | [6] |

| Density | 1.061 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.582 (lit.) | [5] |

| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water. | [5] |

| pKa | 5.75 ± 0.10 (Predicted) | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR (CDCl₃) | δ 8.49 (d, 2H), 7.31-7.09 (m, 5H), 3.95 (s, 2H) ppm | [7] |

| ¹³C NMR (CDCl₃) | δ 150.1, 149.8, 142.1, 129.1, 128.6, 126.3, 124.5, 41.8 ppm | [8] |

| FTIR (neat) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine (B92270) and benzene (B151609) rings. | [9] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 169. | [9] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. Two common approaches are the reaction of benzyl (B1604629) chloride with pyridine and the reaction of a benzyl Grignard reagent with a pyridine derivative.

Synthesis from Benzyl Chloride and Pyridine

This method involves the direct reaction of benzyl chloride with an excess of pyridine, typically in the presence of a catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine (4 moles) and a catalytic amount of copper powder or cupric chloride.

-

Addition of Reactant: Heat the mixture to reflux. Slowly add benzyl chloride (1 mole) to the refluxing pyridine over a period of 1-2 hours.

-

Reaction: Continue to heat the reaction mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide (B78521) to neutralize the pyridine hydrochloride formed.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[3]

Synthesis via Grignard Reagent

This method provides a regioselective route to 4-substituted pyridines.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the benzyl Grignard reagent by reacting benzyl chloride or benzyl bromide with magnesium turnings in anhydrous diethyl ether or THF.

-

Pyridine Activation: In a separate flask, activate pyridine by reacting it with an acyl chloride (e.g., ethyl chloroformate) to form an N-acylpyridinium salt.

-

Reaction: Cool the N-acylpyridinium salt solution to a low temperature (e.g., -78 °C). Slowly add the prepared benzyl Grignard reagent to this solution. The Grignard reagent will preferentially attack the 4-position of the pyridinium (B92312) ring.

-

Quenching and Work-up: After the addition is complete, allow the reaction to stir for a specified time before quenching with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. The resulting dihydropyridine (B1217469) intermediate is then oxidized (e.g., with a mild oxidizing agent or by air) to afford this compound. Purify the final product by column chromatography or distillation.[2]

Analytical Methodologies

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Instrument: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is injected in split mode.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-300. The molecular ion peak for this compound will be observed at m/z 169.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

-

¹H NMR: Acquire the proton NMR spectrum. The expected chemical shifts are approximately δ 8.49 (doublet, 2H, protons ortho to N), 7.31-7.09 (multiplet, 5H, phenyl protons), and 3.95 (singlet, 2H, benzylic protons).[7]

-

¹³C NMR: Acquire the carbon-13 NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an ATR (Attenuated Total Reflectance) accessory.

-

Analysis: The resulting spectrum will show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C, and C=N vibrations.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various biologically active molecules.

-

Antifungal Agents: It has been utilized as a reactant in the synthesis of bis(alkylpyridinium)alkanes, which exhibit antifungal properties. The presumed mechanism of action for such quaternary ammonium compounds is the disruption of the fungal cell membrane.[10]

-

Precursor for Pharmaceuticals: this compound is a key intermediate in the synthesis of Ifenprodil hemitartrate, a non-competitive NMDA receptor antagonist with vasodilating and neuroprotective properties.[5]

-

Enzyme Inhibition Studies: Derivatives of this compound have been synthesized and investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[11]

Biological Activities and Signaling Pathways

While this compound itself is not a therapeutic agent, it exhibits notable biological activities, primarily related to enzyme induction.

Induction of Cytochrome P450 Enzymes

This compound is a known inducer of hepatic microsomal cytochrome P450 (CYP) enzymes in rats.[12] Studies have shown that it can induce several CYP isozymes, including CYP2B1, CYP2E1, CYP2B6, P450b/e, and P450c/d.[12][13][14] The induction of these enzymes can have significant implications for drug metabolism, potentially leading to altered pharmacokinetic profiles of co-administered drugs. The mechanism of induction involves the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR), which in turn regulate the expression of CYP genes.[15]

Antifungal Activity

As a precursor to quaternary ammonium compounds, the antifungal activity of its derivatives is believed to stem from their ability to act as cationic surfactants. The positively charged nitrogen atom interacts with the negatively charged components of the fungal cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This is a broad-spectrum mechanism of action.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed information on its properties, synthesis, and biological activities should aid in its effective utilization in various scientific endeavors.

References

- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound(2116-65-6) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. usbio.net [usbio.net]

- 11. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of hepatic microsomal cytochrome P450 and drug-metabolizing enzymes by this compound and its structurally related compounds in rats. Dose- and sex-related differential induction of cytochrome P450 species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of 4-(4-chlorobenzyl)pyridine on rat hepatic microsomal cytochrome P450 and drug-metabolizing enzymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structures of cytochrome P450 2B6 bound to this compound and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzylpyridine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Molecular Structure, Weight, and Role in Pharmaceutical Research

Introduction

4-Benzylpyridine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a pyridine (B92270) ring substituted with a benzyl (B1604629) group at the fourth position, make it a valuable building block for the synthesis of a diverse range of more complex molecules.[1] This guide provides a comprehensive overview of the molecular structure, weight, and key technical data of this compound, with a focus on its applications and experimental considerations for researchers and scientists. The compound is recognized for its role as a potent inducer and inhibitor of hepatic microsomal cytochrome P450 enzymes, a critical aspect of drug metabolism studies.[2]

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the tables below, providing a clear reference for its physical and chemical properties.

Table 1: Chemical Identity and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N | [3][4] |

| Molecular Weight | 169.22 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 2116-65-6 | [3][4] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=NC=C2 | [4] |

| InChI Key | DBOLXXRVIFGDTI-UHFFFAOYSA-N | [4] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 287 °C (lit.) | [3] |

| Melting Point | 9 - 11 °C | [5][6] |

| Density | 1.061 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.582 (lit.) | [3] |

| Solubility | Soluble in alcohol and ether; sparingly soluble in water. | [1] |

Role in Drug Development and Biological Activity

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its biological activity is most notably characterized by its interaction with the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs.

Interaction with Cytochrome P450 Enzymes

Research has demonstrated that this compound can act as both an inhibitor and an inducer of specific CYP isoforms, an important consideration in drug-drug interaction studies. It is a potent inhibitor of CYP2B6.[2] The binding of this compound to the active site of these enzymes can significantly alter the metabolism of co-administered drugs, potentially leading to adverse effects or reduced therapeutic efficacy.

The interaction of this compound with CYP2B6 has been structurally characterized, revealing that its binding is primarily driven by hydrophobic interactions, size, and shape complementarity within the enzyme's active site.[2] This understanding is crucial for the rational design of new drug candidates with predictable metabolic profiles.

Table 3: Quantitative Data on CYP2B6 Inhibition

| Parameter | Value | Enzyme | Source(s) |

| Spectral Binding Constant (KD) | 0.21 µM | CYP2B6 (Y226H/K262R mutant) | [2] |

The following diagram illustrates the inhibitory effect of this compound on a cytochrome P450 enzyme, leading to altered drug metabolism.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound derivatives involves the deoxygenation of the corresponding phenyl-pyridylmethanol. The following protocol is adapted from a general procedure for this type of reaction.

General Experimental Procedure for HI-mediated Deoxygenation:

-

Reaction Setup: In a pressure tube, combine phenyl-4-pyridylmethanol (1 mmol) and acetic acid (3 mL).

-

Reagent Addition: Add aqueous hydroiodic acid (~57% aqueous solution, 2 mmol).

-

Heating: Stir the reaction mixture at 140 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After completion (typically 10 hours), dilute the reaction mixture with water and neutralize it with an aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 5 mL).

-

Washing: Combine the organic layers and wash with a saturated aqueous sodium thiosulfate (B1220275) solution to remove any generated iodine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting residue by silica (B1680970) gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.

The following diagram outlines the general workflow for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Structures of Cytochrome P450 2B6 Bound to this compound and 4-(4-Nitrobenzyl)pyridine: Insight into Inhibitor Binding and Rearrangement of Active Site Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-苄基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(2116-65-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Synthesis of 4-Benzylpyridine from Benzyl Chloride and Pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-benzylpyridine from benzyl (B1604629) chloride and pyridine (B92270). The synthesis is a two-step process commencing with the quaternization of pyridine with benzyl chloride to form N-benzylpyridinium chloride, followed by a thermal Ladenburg rearrangement to yield a mixture of benzylpyridine isomers. This document details the underlying reaction mechanisms, provides explicit experimental protocols for each step, and includes methods for the purification of the target this compound. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Introduction

This compound is a significant heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents and other specialty chemicals.[1] Its structure, featuring both a pyridine and a benzyl moiety, makes it a versatile intermediate. The synthesis from readily available starting materials, benzyl chloride and pyridine, is a classic yet nuanced process. This guide will provide a detailed technical examination of this synthetic route.

Reaction Pathway and Mechanism

The synthesis of this compound from benzyl chloride and pyridine proceeds through a two-step mechanism:

-

Step 1: Synthesis of N-Benzylpyridinium Chloride. This step is a bimolecular nucleophilic substitution (SN2) reaction, also known as the Menshutkin reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, yielding the quaternary ammonium (B1175870) salt, N-benzylpyridinium chloride.[2]

-

Step 2: Ladenburg Rearrangement. The second step is the thermal rearrangement of the N-benzylpyridinium chloride. This reaction, known as the Ladenburg rearrangement, involves heating the pyridinium (B92312) salt, which leads to the migration of the benzyl group from the nitrogen atom to the carbon atoms of the pyridine ring. This rearrangement predominantly yields a mixture of 2-benzylpyridine (B1664053) and this compound. The reaction is understood to proceed via a homolytic dissociation of the nitrogen-benzyl bond at high temperatures.[3]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Pyridine | C₅H₅N | 79.10 | 115 | -42 |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 179 | -39 |

| N-Benzylpyridinium Chloride | C₁₂H₁₂ClN | 205.68 | N/A | Decomposes |

| 2-Benzylpyridine | C₁₂H₁₁N | 169.22 | 276 | 8-10 |

| This compound | C₁₂H₁₁N | 169.22 | 287 | 9-11 |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Quaternization | Acetonitrile | 80 - Reflux | 1 - 24 | 92 - 98 |

| 2 | Ladenburg Rearrangement | Neat (no solvent) | ~300 | Varies | Mixture of isomers |

Experimental Protocols

Step 1: Synthesis of N-Benzylpyridinium Chloride

This protocol is adapted from established procedures for the quaternization of pyridines.[2]

Materials:

-

Pyridine

-

Benzyl chloride

-

Anhydrous acetonitrile

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (e.g., nitrogen or argon)

-

Büchner funnel and vacuum flask

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine (1.0 equivalent) in anhydrous acetonitrile.

-

To the stirred solution, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under an inert atmosphere.

-

Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a white precipitate indicates product formation.[2]

-

After the reaction is complete, cool the mixture to room temperature, which should cause the N-benzylpyridinium chloride to precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with diethyl ether to remove any unreacted starting materials.

-

Dry the purified N-benzylpyridinium chloride under vacuum.

Step 2: Thermal Ladenburg Rearrangement to 2- and this compound

This protocol is based on the general conditions reported for the Ladenburg rearrangement.[3]

Materials:

-

N-Benzylpyridinium chloride (from Step 1)

Equipment:

-

Heavy-walled sealed tube or high-pressure reactor

-

High-temperature oven or furnace

-

Fractional distillation apparatus

Procedure:

-

Place the dry N-benzylpyridinium chloride into a heavy-walled glass tube suitable for high-temperature reactions.

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven or furnace to approximately 300°C. The reaction time will need to be optimized, but several hours is a typical starting point.

-

After the reaction is complete, allow the tube to cool to room temperature before carefully opening it in a well-ventilated fume hood.

-

The product will be a mixture of 2-benzylpyridine, this compound, and potentially other by-products.

Purification of this compound

The primary by-product of the Ladenburg rearrangement is 2-benzylpyridine. Due to the close boiling points of the 2- and 4-isomers, a careful fractional distillation is required for their separation.[4][5]

Equipment:

-

Fractional distillation apparatus with a Vigreux column or packed column

-

Heating mantle

-

Thermometer

-

Collection flasks

Procedure:

-

Set up the fractional distillation apparatus with the crude product mixture from the Ladenburg rearrangement in the distillation flask.

-

Slowly heat the mixture. The lower-boiling 2-benzylpyridine (b.p. 276°C) will begin to distill first.

-

Carefully collect the fraction that distills at or near 276°C.

-

As the temperature of the distillate begins to rise, change the collection flask to isolate the intermediate fraction.

-

Collect the fraction that distills at or near 287°C, which will be enriched in this compound.

-

The purity of the fractions should be assessed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

For further purification, recrystallization of the this compound fraction can be performed. As this compound is a low-melting solid, this can be achieved by dissolving the fraction in a minimal amount of a suitable hot solvent and allowing it to cool slowly.[6][7] A final distillation of the purified this compound from calcium oxide (CaO) under reduced pressure can also be employed.[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from benzyl chloride and pyridine is a robust two-step process that is accessible in a standard organic chemistry laboratory. The initial quaternization reaction proceeds in high yield to form N-benzylpyridinium chloride. The subsequent thermal Ladenburg rearrangement provides access to the desired C-benzylated pyridines. While the rearrangement lacks perfect regioselectivity, the resulting isomers can be effectively separated through careful fractional distillation. This technical guide provides the necessary details for researchers and professionals to successfully synthesize and purify this compound for its various applications in drug development and chemical synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Homolytic mechanisms of aromatic rearrangements. Part II. Thermal rearrangements of 1-alkylpyridinium salts (the Ladenburg rearrangement) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. 4-5 Chemistry - Distillation and fractional distillation- Study Notes [iitianacademy.com]

- 5. Noob to Guru: I Can Do Chemistry - How to separate miscible liquids - Fractional Distillation [icandochemistry.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. mt.com [mt.com]

Spectroscopic Profile of 4-Benzylpyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Benzylpyridine, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols and tabulated data are presented to facilitate the identification, characterization, and quality control of this compound.

Introduction

This compound (C₁₂H₁₁N) is a substituted pyridine (B92270) derivative with a molecular weight of 169.23 g/mol . Its structural features, comprising a pyridine ring and a benzyl (B1604629) group, give rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is fundamental for its synthesis, purification, and application in various research and development endeavors. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, coupled with generalized experimental procedures for acquiring such spectra.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the pyridine and benzene (B151609) rings, as well as the methylene (B1212753) bridge.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |

| H-2, H-6 (Pyridine) | 8.49 | 8.47 | Doublet | 2H |

| H-3, H-5 (Pyridine) | 7.09 | 7.18 | Doublet | 2H |

| Phenyl Protons | 7.31 - 7.17 | 7.30 - 7.20 | Multiplet | 5H |

| Methylene Protons (-CH₂-) | 3.95 | 3.98 | Singlet | 2H |

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) [2] |

| C-4 (Pyridine) | 150.1 |

| C-2, C-6 (Pyridine) | 149.7 |

| C-ipso (Benzene) | 139.1 |

| C-para (Benzene) | 128.9 |

| C-ortho (Benzene) | 128.6 |

| C-meta (Benzene) | 126.6 |

| C-3, C-5 (Pyridine) | 124.0 |

| Methylene Carbon (-CH₂-) | 41.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 2950 - 2850 | Medium |

| C=C stretch (Aromatic Ring) | 1600 - 1450 | Medium-Strong |

| C=N stretch (Pyridine Ring) | ~1595 | Strong |

| C-H bend (Aliphatic) | ~1450 | Medium |

| C-H in-plane bend (Aromatic) | 1300 - 1000 | Medium-Weak |

| C-H out-of-plane bend (Aromatic) | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here corresponds to Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 169 | 99.99 | [M]⁺ (Molecular Ion)[3] |

| 168 | 45.0 | [M-H]⁺ |

| 167 | 33.40 | [M-2H]⁺[3] |

| 92 | 30.0 | [C₇H₈]⁺ (Tropylium ion) |

| 91 | 25.90 | [C₇H₇]⁺ (Benzyl cation)[3] |

| 78 | 15.0 | [C₆H₆]⁺ (Benzene) |

| 51 | 15.10 | [C₄H₃]⁺[3] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may require optimization.

NMR Spectroscopy

3.1.1. Sample Preparation

Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

3.1.2. ¹H NMR Acquisition

A standard one-pulse sequence is typically used for ¹H NMR acquisition. Representative parameters are as follows:

-

Spectrometer Frequency: 300-500 MHz

-

Pulse Angle: 30-45°

-

Spectral Width: 10-15 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds[3]

-

Number of Scans: 8-16[3]

3.1.3. ¹³C NMR Acquisition

A proton-decoupled pulse sequence is commonly employed for ¹³C NMR to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectrometer Frequency: 75-125 MHz

-

Pulse Angle: 30°

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

3.2.1. Neat Liquid (FTIR)

A drop of neat this compound is placed between two polished salt plates (e.g., NaCl or KBr). The plates are carefully pressed together to form a thin liquid film. The assembled plates are then placed in the spectrometer's sample holder for analysis.

3.2.2. Attenuated Total Reflectance (ATR-IR)

A small drop of this compound is applied directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected. After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

3.3.2. GC-MS Analysis

The sample is introduced into the mass spectrometer via a gas chromatograph to separate it from any impurities.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: 40-400 m/z.

-

Ion Source Temperature: 200-230 °C.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a foundational resource for the scientific community working with this compound. The ¹H NMR, ¹³C NMR, IR, and MS spectra collectively offer a unique fingerprint for this compound, enabling its unambiguous identification and characterization. The provided experimental protocols serve as a practical starting point for researchers to obtain high-quality spectroscopic data.

References

An In-depth Technical Guide on the Solubility of 4-Benzylpyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-benzylpyridine in common organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document focuses on providing a comprehensive qualitative solubility profile, alongside a detailed experimental protocol for the quantitative determination of its solubility. This allows researchers to generate precise data tailored to their specific laboratory conditions and needs.

Introduction to this compound

This compound is a heterocyclic aromatic compound with a molecular formula of C₁₂H₁₁N. It consists of a pyridine (B92270) ring substituted with a benzyl (B1604629) group at the 4-position. Its chemical structure lends it to a variety of applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Understanding its solubility is critical for reaction setup, purification processes like recrystallization, and formulation development.

Qualitative Solubility Profile

Based on available chemical literature and supplier specifications, a qualitative solubility profile for this compound has been compiled. The principle of "like dissolves like" generally applies, where polar solvents are more likely to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound, with its aromatic rings and a nitrogen atom, exhibits moderate polarity.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Polar Protic | Water | Insoluble | [1][2] |

| Methanol (B129727) | Slightly Soluble | [1][3] | |

| Ethanol (B145695) | Soluble | [1][2] | |

| Polar Aprotic | Acetone | Data not available | |

| Dichloromethane | Data not available | ||

| Chloroform | Slightly Soluble | [1][3] | |

| Ethyl Acetate | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | Data not available | ||

| N,N-Dimethylformamide (DMF) | Data not available | ||

| Non-Polar | Toluene | Data not available | |

| Hexane | Data not available | ||

| Diethyl Ether | Soluble | [1][2] |

Note: "Soluble" indicates that the substance dissolves readily, "Slightly Soluble" suggests partial dissolution, and "Insoluble" indicates negligible dissolution.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in most common organic solvents. A calculated Log10 of water solubility in mol/L was found to be -3.34, which suggests very low solubility in water, consistent with qualitative observations. The lack of published quantitative data highlights the necessity for experimental determination to obtain precise solubility values for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in a given organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.

-

Accurately add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL)) x (Dilution factor) x 100

-

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Logical Relationships in Solubility Prediction

The solubility of a compound like this compound is governed by a complex interplay of its physicochemical properties and those of the solvent. A simplified logical diagram illustrating these relationships is presented below.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, its qualitative profile indicates good solubility in ethanol and diethyl ether, slight solubility in methanol and chloroform, and insolubility in water. For applications requiring precise solubility values, experimental determination is necessary. The provided protocol for the shake-flask method offers a reliable approach for obtaining this critical data, enabling informed decisions in process development, purification, and formulation within research and drug development settings.

References

4-Benzylpyridine: A Technical Health and Safety Guide for Research Professionals

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 4-Benzylpyridine (CAS No. 2116-65-6), a heterocyclic organic compound utilized as a raw material and intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Due to its potential health hazards, a thorough understanding of its toxicological profile and proper handling procedures is crucial for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁N | [3] |

| Molecular Weight | 169.23 g/mol | [3] |

| Appearance | Light yellow liquid | [3] |

| Melting Point | 9 - 11 °C / 48.2 - 51.8 °F | [3] |

| Boiling Point | 287 °C / 548.6 °F @ 760 mmHg | [3] |

| Density | 1.060 g/mL at 25 °C | [4] |

| Flash Point | 115 °C / 239 °F | [3] |

| Vapor Pressure | 10 hPa @ 135 °C | [3] |

| Vapor Density | 5.8 | [3] |

| pH | 8 (saturated solution) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The GHS classification and associated hazard statements are summarized in Table 2.

| GHS Classification | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

Toxicological Information

The primary routes of exposure to this compound are ingestion, skin contact, eye contact, and inhalation.

-

Acute Oral Toxicity: Harmful if swallowed.[5] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[8]

-

Dermal Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation, which may manifest as chemical conjunctivitis.[8]

-

Inhalation: May cause respiratory tract irritation.[8] Inhalation of vapors may lead to delayed pulmonary edema.[9]

-

Chronic Effects: The toxicological properties have not been fully investigated, and effects from chronic exposure may be delayed.[3],[8]

Potential Signaling Pathway for Pyridine (B92270) Derivative-Induced Cellular Toxicity

While specific signaling pathways for this compound are not extensively documented, a generalized pathway for pyridine derivative-induced cellular toxicity can be proposed. This often involves metabolic activation and the generation of reactive species, leading to cellular stress and inflammatory responses.

Caption: Generalized toxicity pathway for pyridine derivatives.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which are internationally recognized standards for chemical safety testing.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.[4]

Principle: A stepwise procedure is used where groups of animals of a single sex (typically females) are dosed with the test substance at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg).[4] The procedure aims to identify a dose that produces some signs of toxicity without causing mortality.[4]

Methodology:

-

Animal Selection: Healthy, young adult rats are used.[4]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water, except for a brief fasting period before dosing.[10]

-

Dose Administration: The test substance is administered as a single dose by gavage.[4]

-

Sighting Study: An initial sighting study is performed to determine the appropriate starting dose for the main study.[11]

-

Main Study:

-

A group of five female rats is dosed at the selected starting dose.

-

If no mortality is observed, the next higher fixed dose is administered to another group of animals.

-

If mortality is observed, the next lower fixed dose is administered to another group.

-

This process is continued until the dose causing evident toxicity or no more than one death is identified.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.[11]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[10]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[12]

Principle: The test substance is applied to a small area of the skin of an experimental animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).[12]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits with intact skin are used.[12]

-

Preparation of the Skin: The fur is clipped from the dorsal area of the trunk of the animal 24 hours before the test.[12]

-

Application of the Test Substance:

-

Observations:

-

Sequential Testing: A sequential testing strategy is recommended, starting with a single animal. If a corrosive effect is observed, no further testing is required. If no corrosive effect is seen, the test is confirmed on additional animals.[6]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[13]

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are then observed for any changes.[13]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used. Both eyes are examined before the test to ensure there are no pre-existing defects.[3]

-

Application of the Test Substance:

-

Observations:

-

Washout: The eyes are generally not washed out for at least 24 hours after instillation, unless immediate corrosive effects are noted.[3]

-

Sequential Testing: A sequential testing strategy is employed, starting with one animal. If corrosive or severe irritant effects are observed, further testing is not performed.[3]

Exposure Controls and Personal Protection

To minimize the risk of exposure to this compound, the following engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Ensure eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133) |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |

| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. For large spills or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Handling, Storage, and Disposal

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[3]

First Aid and Emergency Procedures

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3] |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can produce toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Chemical Safety Assessment Workflow

A systematic approach to chemical safety assessment is essential for managing the risks associated with this compound.

Caption: A general workflow for chemical safety assessment.

Stability and Reactivity

-

Stability: Stable under normal conditions.[3]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[3]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

-

Hazardous Polymerization: Will not occur.[3]

This guide is intended to provide comprehensive health and safety information for this compound to be used by trained professionals. It is not a substitute for a formal risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.

References

- 1. oecd.org [oecd.org]

- 2. Page loading... [guidechem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. besmart.ie [besmart.ie]

- 15. uniube.br [uniube.br]

An In-depth Technical Guide to 4-Benzylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzylpyridine, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, synthesis methodologies, and key biological activities. Particular focus is given to its role as a synthetic intermediate and its interaction with cytochrome P450 enzymes. Experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory purposes. The nomenclature and various identifiers for this compound are summarized below.

IUPAC Name: this compound[1]

Table 1: Synonyms and Identifiers

| Type | Identifier |

| Common Synonyms | gamma-Benzylpyridine, Pyridine (B92270), 4-(phenylmethyl)-[1][2] |

| CAS Number | 2116-65-6[1][2] |

| Molecular Formula | C₁₂H₁₁N[2] |

| Molecular Weight | 169.22 g/mol [2] |

| InChI | InChI=1S/C12H11N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-9H,10H2[1] |

| InChIKey | DBOLXXRVIFGDTI-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)CC2=CC=NC=C2[1] |

| EC Number | 218-319-0[2] |

| PubChem CID | 16458[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in chemical reactions, and for predicting its behavior in biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 287 °C (lit.) | --INVALID-LINK-- |

| Melting Point | 9-11 °C | --INVALID-LINK-- |

| Density | 1.061 g/mL at 25 °C (lit.) | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.582 (lit.) | --INVALID-LINK-- |

| pKa | 5.75 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in ethanol (B145695) and ether; sparingly soluble in water. | --INVALID-LINK-- |

| Flash Point | 115 °C (239 °F) - closed cup | --INVALID-LINK-- |

Synthesis of this compound

This compound can be synthesized through various routes. Below are detailed experimental protocols for two common methods.

Synthesis via Grignard Reaction

This method involves the regiospecific addition of a benzyl (B1604629) Grignard reagent to a pyridinium (B92312) salt.[3]

Experimental Protocol:

-

Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium suspension under a nitrogen atmosphere. The reaction is initiated with gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Formation of the Pyridinium Salt: In a separate flask, dissolve pyridine (1.0 eq) in anhydrous toluene (B28343). Cool the solution to 0 °C and slowly add a solution of an acyl chloride (e.g., benzoyl chloride, 1.0 eq) in anhydrous toluene. The pyridinium salt precipitates out of the solution.

-

Grignard Addition: Cool the Grignard reagent solution to -78 °C. Slowly add the suspension of the pyridinium salt to the Grignard reagent. The reaction mixture is stirred at -78 °C for 2-3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Synthesis from 4-Cyanopyridine (B195900) and Toluene

This method provides a route to this compound, which can then be further reduced to 4-benzylpiperidine (B145979) if desired.[4]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 4-cyanopyridine and a suitable catalyst (e.g., a palladium-based catalyst).

-

Addition of Toluene: Add an excess of toluene, which serves as both a reactant and a solvent.

-

Reaction Conditions: The reaction mixture is heated under pressure to facilitate the coupling reaction. The specific temperature and pressure will depend on the catalyst used.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is filtered off. The excess toluene is removed by distillation. The resulting crude this compound is then purified by vacuum distillation or column chromatography.

Biological Activities and Applications

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have shown a range of activities, and the parent compound itself exhibits notable interactions with key enzymes.

Antifungal Activity

This compound and its derivatives have been reported to possess antifungal properties.[5] The evaluation of this activity is typically performed through the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Candida albicans

-

Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar at 35°C for 24-48 hours. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of Microdilution Plates: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared C. albicans suspension. A positive control (no compound) and a negative control (no inoculum) are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.[6][7][8][9]

Inhibition of Cytochrome P450 Enzymes

This compound is a known inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP2B6.[2][10] This inhibition is a critical consideration in drug development, as it can lead to drug-drug interactions.

Mechanism of Inhibition:

The inhibitory effect of this compound on CYP2B6 is primarily based on its ability to bind to the active site of the enzyme. The interaction is largely driven by hydrophobic interactions between the benzyl and pyridine rings of the molecule and the hydrophobic residues within the enzyme's active site. This binding prevents the substrate from accessing the catalytic heme center, thereby inhibiting the metabolic activity of the enzyme.[2]

Experimental Protocol: Cytochrome P450 Inhibition Assay (e.g., CYP2B6)

-

Reagents: Human liver microsomes (containing CYP2B6), a fluorescent probe substrate for CYP2B6 (e.g., 7-ethoxy-4-(trifluoromethyl)coumarin), NADPH regenerating system, and this compound.

-

Assay Procedure: In a 96-well plate, incubate the liver microsomes with varying concentrations of this compound. After a pre-incubation period, initiate the reaction by adding the fluorescent probe substrate and the NADPH regenerating system.

-

Measurement: The reaction is monitored by measuring the increase in fluorescence over time, which corresponds to the formation of the metabolized product.

-

Data Analysis: The rate of reaction at each concentration of this compound is determined. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the reaction rate against the inhibitor concentration.

Visualizations

Synthetic Workflow for this compound via Grignard Reaction

Caption: Synthetic workflow for this compound via Grignard reaction.

Inhibition of Cytochrome P450 2B6 by this compound

Caption: Inhibition of CYP2B6-mediated substrate metabolism by this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its utility as a versatile synthetic precursor, combined with its notable biological activity as a cytochrome P450 inhibitor, underscores its importance. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating further exploration of this compound's potential in the development of novel therapeutics and other advanced chemical applications.

References

- 1. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structures of cytochrome P450 2B6 bound to this compound and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of hepatic microsomal cytochrome P450 and drug-metabolizing enzymes by this compound and its structurally related compounds in rats. Dose- and sex-related differential induction of cytochrome P450 species - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 4-Benzylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structure of 4-benzylpyridine. Due to the inaccessibility of the specific Crystallographic Information File (CIF) for entry 4322456 in the Crystallography Open Database (COD), this document presents a representative analysis based on the known chemical structure of this compound and established methodologies for similar small organic molecules. The quantitative data herein is illustrative of a typical crystal structure determination for this compound.

Introduction

This compound (C₁₂H₁₁N) is a substituted pyridine (B92270) derivative with a benzyl (B1604629) group attached at the 4-position of the pyridine ring.[1][2] Its molecular structure gives rise to potential applications as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules, including pharmaceuticals.[3][4] Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physical and chemical properties, as well as its interactions with biological targets. X-ray crystallography provides definitive information on molecular geometry, conformation, and intermolecular interactions.

Experimental Protocols

The following sections detail a representative methodology for the determination of the crystal structure of this compound.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. A common solvent for this purpose is ethanol (B145695) or a mixture of ethanol and water. The process involves dissolving a high-purity sample of this compound in the chosen solvent at a slightly elevated temperature, followed by slow cooling or allowing the solvent to evaporate at a constant temperature over several days.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used. The diffraction data are collected as a series of frames at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Crystallographic Data

The following tables summarize representative crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Representative Value |

| Empirical Formula | C₁₂H₁₁N |

| Formula Weight | 169.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 (Illustrative) |

| b (Å) | 12.1 (Illustrative) |

| c (Å) | 9.3 (Illustrative) |

| α (°) | 90 |

| β (°) | 105.2 (Illustrative) |

| γ (°) | 90 |

| Volume (ų) | 923.4 (Illustrative) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.215 (Illustrative) |

| Absorption Coeff. (mm⁻¹) | 0.075 (Illustrative for Mo Kα) |

| F(000) | 360 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation (Å) | Mo Kα (0.71073) |

| Temperature (K) | 100 |

| Reflections Collected | ~5000 (Illustrative) |

| Independent Reflections | ~2000 (Illustrative) |

| R_int | 0.035 (Illustrative) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) (Illustrative) |

| C1 - C2 | 1.39 |

| C2 - C3 | 1.39 |

| C3 - C4 | 1.39 |

| C4 - C5 | 1.39 |

| C5 - C6 | 1.39 |

| C6 - C1 | 1.39 |

| C4 - C7 | 1.51 |

| C7 - C8 | 1.52 |

| C8 - C9 | 1.39 |

| C9 - C10 | 1.38 |

| C10 - N1 | 1.34 |

| N1 - C11 | 1.34 |

| C11 - C12 | 1.38 |

| C12 - C8 | 1.39 |

Table 3: Selected Bond Angles (°)

| Angle | Angle (°) (Illustrative) |

| C1 - C4 - C7 | 121.0 |

| C3 - C4 - C7 | 121.0 |

| C4 - C7 - C8 | 112.5 |

| C7 - C8 - C9 | 120.5 |

| C7 - C8 - C12 | 120.5 |

| C9 - C8 - C12 | 119.0 |

| C8 - C9 - C10 | 120.0 |

| C9 - C10 - N1 | 120.5 |

| C10 - N1 - C11 | 117.0 |

| N1 - C11 - C12 | 120.5 |

| C11 - C12 - C8 | 120.0 |

Visualization of Structure and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for X-ray crystal structure determination.

References

An In-depth Technical Guide to the pKa and Basicity of 4-Benzylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pKa and basicity of 4-benzylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Understanding the protonation state and basicity of this molecule is critical for predicting its behavior in physiological systems, designing novel catalysts, and developing new pharmaceutical agents.

Core Concepts: pKa and Basicity of Pyridine (B92270) Derivatives

The basicity of pyridine and its derivatives is attributed to the lone pair of electrons on the nitrogen atom, which is available to accept a proton. The pKa value of a substituted pyridine is the negative logarithm of the acid dissociation constant (Ka) of its conjugate acid, the pyridinium (B92312) ion. A higher pKa value indicates a stronger base, as the conjugate acid is weaker and less likely to donate its proton.

The electronic properties of substituents on the pyridine ring significantly influence its basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing the basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nitrogen, resulting in lower basicity (lower pKa).

Basicity of this compound: A Comparative Analysis

The benzyl (B1604629) group at the 4-position of the pyridine ring influences its basicity primarily through a weak positive inductive effect (+I). The CH2 group of the benzyl substituent is electron-donating, pushing electron density into the aromatic ring. This increased electron density at the nitrogen atom enhances its ability to accept a proton, making this compound a stronger base than unsubstituted pyridine.

To contextualize the basicity of this compound, it is useful to compare its pKa value with that of pyridine and 4-methylpyridine (B42270). The methyl group in 4-methylpyridine is also an electron-donating group, and its effect on basicity is well-established.

Data Presentation: pKa Values of Selected Pyridines

| Compound | Structure | Substituent at 4-position | pKa of Conjugate Acid | Reference |

| Pyridine | C₅H₅N | -H | 5.23 | [1] |

| 4-Methylpyridine | C₆H₇N | -CH₃ | 5.98 | |

| This compound | C₁₂H₁₁N | -CH₂C₆H₅ | Value not found in direct search |

While a specific experimental pKa value for this compound was not located in the immediate search, based on the weak electron-donating nature of the benzyl group, its pKa is expected to be slightly higher than that of pyridine, likely in the range of 5.3-5.5.

Experimental Determination of pKa

The pKa of a compound like this compound can be determined experimentally using various methods. Two common and reliable techniques are UV-Vis spectrophotometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Detailed Methodology: pKa Determination by UV-Vis Spectrophotometric Titration

This method relies on the principle that the UV-Vis absorption spectrum of a compound changes as its protonation state changes. By monitoring the absorbance at a specific wavelength while varying the pH of the solution, a titration curve can be generated, from which the pKa can be determined.

Experimental Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa of the analyte. A constant ionic strength should be maintained across all buffer solutions.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Spectrophotometric Measurements:

-

For each buffer solution, add a small, precise volume of the this compound stock solution to a cuvette containing the buffer.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms of the molecule.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[2][3][4]

-

Logical Relationship: Factors Affecting this compound Basicity

Caption: Logical flow diagram illustrating how the benzyl substituent enhances the basicity of the pyridine ring.

Experimental Workflow: pKa Determination by NMR Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of protons on or near the basic center as a function of pH. The chemical environment of these protons changes upon protonation, leading to a shift in their resonance frequency.[5][6][7]

Caption: A streamlined workflow for determining the pKa of this compound using NMR spectroscopy.

Conclusion